molecular formula C15H17N3O3 B2613154 N-(2-PHENOXYETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE CAS No. 1448077-55-1

N-(2-PHENOXYETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

Cat. No.: B2613154
CAS No.: 1448077-55-1
M. Wt: 287.319
InChI Key: HNRNVSUORINVJJ-UHFFFAOYSA-N
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Description

N-(2-Phenoxyethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of dihydropyrazolo-oxazine derivatives, which are recognized as privileged structures in drug discovery for their potential to interact with various biological targets . The core structure of this molecule, the 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine, is a fused bicyclic system that serves as a key scaffold. The carboxamide group at the 2-position, functionalized with an N-(2-phenoxyethyl) side chain, is a critical pharmacophoric element. This specific substitution pattern is found in other investigated compounds, suggesting its role in enhancing binding affinity and pharmacokinetic properties . Similar N-(2-phenoxyethyl)carboxamide motifs have been incorporated into other heterocyclic systems and demonstrated promising biological activities in published research . Although the specific biological data for this exact compound may be limited in the public domain, closely related 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide compounds are the subject of a patent detailing a wide range of potential therapeutic applications . Based on this patent, research into this chemical class spans numerous areas, including: Respiratory Disorders: Investigation as potential anti-asthmatic agents . Neurological Conditions: Exploration for use in treating epilepsy, Parkinson's disease, and as anxiolytics or antidepressants . Inflammatory and Autoimmune Diseases: Study of anti-inflammatory and immunosuppressant activities . Dermatological Applications: Research into potential use as antipsoriatic agents . This product is intended for research purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules . It is sold on the condition that the buyer will not use it for any personal, human, or veterinary clinical applications.

Properties

IUPAC Name

N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(13-11-14-18(17-13)8-4-9-21-14)16-7-10-20-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRNVSUORINVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCOC3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENOXYETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a suitable catalyst . Another approach involves the cyclization of α-aminoalkylnaphthols or phenols under visible light-promoted conditions .

Industrial Production Methods

Industrial production of this compound may leverage green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as catalyst-free reactions and the use of naturally abundant resources are preferred . For instance, the visible light-promoted synthesis of 1,3-oxazines can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-PHENOXYETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

N-(2-Phenoxyethyl)-5H,6H,7H-pyrazolo[3,2-B][1,3]oxazine-2-carboxamide serves as an intermediate in the synthesis of other heterocyclic compounds. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates potential biological activities including:

  • Antiviral Properties: Studies have shown effectiveness against various viral strains.
  • Anticancer Activity: Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions.
  • Antimicrobial Effects: Exhibits activity against a range of bacterial strains.

Medicine

The compound is being explored for therapeutic applications due to its biological activity. It has shown promise in:

  • Targeting Specific Receptors: Its structure allows it to bind effectively to various biological targets.
  • Modulating Biological Pathways: It can inhibit or activate specific pathways that are crucial in disease mechanisms.

Industry

In industrial applications, this compound is utilized in the development of new materials and polymers due to its stability and versatility.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on several cancer cell lines including OVCAR-8 and NCI-H40. The results indicated significant growth inhibition rates exceeding 75%, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antiviral Research

Another investigation assessed the antiviral properties of this compound against influenza virus strains. The findings demonstrated notable efficacy in reducing viral load in infected cells by over 60%, indicating a promising avenue for antiviral drug development .

Mechanism of Action

The mechanism of action of N-(2-PHENOXYETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related pyrazolo-oxazine derivatives and other heterocycles, focusing on substituent variations, synthetic routes, and inferred biological activities.

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Properties/Activities Synthesis Highlights
Target Compound N-(2-Phenoxyethyl) carboxamide ~329.35* Potential enzyme inhibition/GABA modulation (inferred) Not explicitly detailed
BK43139 () N-(3-fluoro-4-methylphenyl) 275.28 Commercial availability; structural analog Prepared via carboxamide coupling
Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate () Ethyl ester 251.27 Intermediate for further functionalization Commercial synthesis (CymitQuimica)
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid () Chlorosulfonyl, carboxylic acid ~289.71† Reactive intermediate for sulfonamide derivatives Synthesized via chlorosulfonation
3-Iodo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine () Iodine at position 3 266.05 Heavy atom for radiopharmaceuticals Likely via halogenation
5-(4-Chloro-2-phenoxyphenyl)-N-cyclohexyl-4,3,1-oxadiazole-2-carboxamide () Oxadiazole core Not provided Binds to GABA receptors (flumazenil assay) Cs₂CO₃-mediated coupling

*Estimated based on structural analogy. †Calculated from molecular formula C₇H₆ClN₂O₄S.

Key Observations:

Carboxamide vs. Ester: The ethyl ester derivative () lacks the hydrogen-bonding capacity of the carboxamide, which could reduce target binding affinity in biological systems. Chlorosulfonyl/Carboxylic Acid Groups (): These reactive moieties suggest utility in synthesizing sulfonamide drugs or covalent enzyme inhibitors, contrasting with the target compound’s carboxamide functionality .

Biological Activity Insights: The oxadiazole derivative 6f () demonstrated concentration-dependent binding to GABA receptors (via [³H]flumazenil assays), hinting that the target compound’s carboxamide group may similarly interact with neurological targets . Pyrazoline-based analogs () showed aminopeptidase N (APN) inhibition, a target in cancer metastasis.

Hydrazine-Mediated Functionalization: ’s use of hydrazine hydrate to introduce hydrazinyl groups contrasts with the target compound’s phenoxyethyl substitution, reflecting divergent strategies for side-chain modification .

Research Findings and Data

Physicochemical Properties

  • Solubility: The phenoxyethyl group likely reduces aqueous solubility compared to smaller substituents (e.g., fluoro-methyl in BK43139), necessitating formulation optimization for in vivo studies.
  • Stability : Derivatives with chlorosulfonyl groups () require refrigeration, suggesting the target compound may also need controlled storage if reactive groups are present .

Biological Activity

N-(2-Phenoxyethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological potential of this compound based on diverse research findings.

The compound is synthesized through the cyclization of pyrazolo-beta-enaminones with triphosgene, leading to the formation of N-substituted pyrazolo-oxazin-2-ones. Its molecular formula is C15H17N3O3C_{15}H_{17}N_{3}O_{3} with a molecular weight of approximately 287.31 g/mol . The compound features a unique pyrazolo[3,2-b][1,3]oxazine core which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound has demonstrated efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound possesses broad-spectrum antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been evaluated. In a study utilizing lipopolysaccharide (LPS)-induced inflammation in vitro models, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes the cytokine levels:

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha1500300
IL-61200250

This indicates a strong anti-inflammatory effect and suggests potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its effects may involve inhibition of specific enzymes or pathways associated with inflammation and microbial growth. Computational studies using PASS (Prediction of Activity Spectra for Substances) software have predicted that this compound may interact with cyclooxygenase (COX) enzymes and other targets involved in inflammatory responses .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Lipophilicity studies indicate favorable absorption characteristics with LogP values suggesting good membrane permeability.

Toxicity assessments have been conducted using various in silico models which predict low toxicity profiles for this compound. The following parameters were evaluated:

Parameter Value
Oral Toxicity (LD50)>2000 mg/kg
Skin IrritationNon-irritating
MutagenicityNegative

These findings support the safety profile of the compound for further development .

Case Studies and Clinical Implications

Recent case studies have highlighted the potential use of this compound in treating conditions such as bacterial infections and inflammatory diseases. Clinical trials are needed to validate these findings in human subjects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Phenoxyethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via a nitrile oxide-alkene cycloaddition followed by N-acylation. For example, nitrile oxides react with acrylamide derivatives to form bicyclic tetrahydro-oxazolo[3,2-b][1,3]oxazine intermediates. Subsequent Cope elimination or acylation steps yield the final product. Reaction conditions (e.g., solvent, temperature) significantly influence regioselectivity and byproduct formation .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques (NMR for regiochemistry, IR for functional groups) with chromatographic methods (HPLC for purity). X-ray crystallography is critical for resolving ambiguities in fused-ring systems, as seen in structurally related pyrazolo-pyrimidine derivatives .

Q. What are common functionalization strategies for the pyrazolo-oxazine scaffold?

  • Methodological Answer : Modify the carboxamide group via aminolysis or coupling reactions. For example, tert-butyloxycarbonyl (Boc) protection of the amine group (e.g., 6-amino-pyrazolo[3,2-b][1,3]oxazine derivatives) allows selective functionalization while preserving the heterocyclic core .

Advanced Research Questions

Q. How can conflicting data on byproduct formation during cycloaddition be resolved?

  • Methodological Answer : Adjust reaction stoichiometry and temperature to favor the desired product. For instance, Gucma and Gołębiewski demonstrated that reducing nitrile oxide equivalents and using polar aprotic solvents (e.g., DMF) minimizes side products like tetrahydro-oxazolo derivatives .

Q. What computational tools are effective for predicting cycloaddition regioselectivity in fused-ring systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and frontier molecular orbitals to predict regioselectivity. This approach has been validated for similar pyrazolo-pyrimidine systems .

Q. How does solvent choice impact the stability of the pyrazolo-oxazine core during derivatization?

  • Methodological Answer : Avoid protic solvents (e.g., ethanol) to prevent ring-opening. Dichloromethane or THF stabilizes the oxazine ring during acylation, as observed in carboxamide functionalization studies .

Q. What analytical challenges arise in distinguishing positional isomers of substituted pyrazolo-oxazines?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and NOESY NMR are essential. For example, HRMS differentiates isomers via exact mass, while NOESY correlations resolve spatial arrangements of substituents in fused-ring systems .

Data Contradiction and Optimization

Q. Why do some studies report varying yields for the same synthetic step?

  • Methodological Answer : Variability often stems from impurities in starting materials (e.g., acrylamide derivatives) or incomplete acylation. Purify intermediates via flash chromatography and monitor reactions using TLC with UV-active spots to standardize yields .

Q. How can researchers reconcile discrepancies in biological activity data for structural analogs?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls) and validate purity (>95% via HPLC). For example, antioxidant assays for pyrazolo-thiadiazoles showed moderate activity only after rigorous purity validation .

Key Structural and Mechanistic Insights

  • Table 1 : Comparative Physicochemical Properties

    PropertyValue (Predicted/Experimental)Source
    LogP (XLogP3)~2.1 (hydrophobic)Similar to
    Hydrogen Bond Acceptors4Structural analysis
    Rotatable Bonds3Molecular modeling

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